3,4-dimethoxy-N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)benzamide
Beschreibung
Eigenschaften
IUPAC Name |
3,4-dimethoxy-N-[2-(1-methyl-3,4-dihydro-2H-quinolin-6-yl)ethyl]benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O3/c1-23-12-4-5-16-13-15(6-8-18(16)23)10-11-22-21(24)17-7-9-19(25-2)20(14-17)26-3/h6-9,13-14H,4-5,10-12H2,1-3H3,(H,22,24) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSVQZSVZAULYNO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCC2=C1C=CC(=C2)CCNC(=O)C3=CC(=C(C=C3)OC)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-dimethoxy-N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)benzamide typically involves multiple steps:
Formation of the Tetrahydroquinoline Moiety: This can be achieved through the cyclization of an N-acyl derivative of β-phenylethylamine in the presence of dehydrating agents such as phosphorus oxychloride (POCl3), phosphorus pentoxide (P2O5), or zinc chloride (ZnCl2).
Attachment of the Ethyl Linker: The ethyl linker is introduced via alkylation reactions, often using ethyl halides under basic conditions.
Formation of the Benzamide Core: The benzamide core is synthesized by reacting 3,4-dimethoxybenzoic acid with appropriate amines under dehydrating conditions to form the amide bond.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.
Analyse Chemischer Reaktionen
Types of Reactions
3,4-dimethoxy-N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)benzamide can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form quinones under strong oxidative conditions.
Reduction: The amide bond can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The methoxy groups can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Sodium hydride (NaH) in dimethylformamide (DMF) for nucleophilic substitution reactions.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted benzamides depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chemical Structure and Synthesis
The compound features a benzamide core with methoxy groups at the 3 and 4 positions and a tetrahydroquinoline moiety connected via an ethyl linker. The synthesis typically involves multiple steps:
- Formation of Tetrahydroquinoline Moiety : This can be achieved through cyclization of an N-acyl derivative of β-phenylethylamine using dehydrating agents like phosphorus oxychloride (POCl₃).
- Attachment of Ethyl Linker : Alkylation reactions with ethyl halides under basic conditions introduce the ethyl linker.
- Formation of Benzamide Core : Reacting 3,4-dimethoxybenzoic acid with appropriate amines under dehydrating conditions forms the amide bond .
Medicinal Chemistry
The compound is being investigated for its potential as a pharmacophore in drug design. Its structural features suggest interactions with various biological targets:
- Enzyme Inhibitors : Research indicates that it may inhibit specific enzymes related to diseases like diabetes and cancer.
- Receptor Modulators : The compound's ability to modulate receptor activity makes it a candidate for therapeutic applications in neurology and psychiatry .
Biological Studies
Studies have shown that 3,4-dimethoxy-N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)benzamide exhibits biological activities that include:
- Anti-inflammatory Properties : Preliminary studies suggest it may reduce inflammation markers in vitro.
- Anticancer Activities : The compound has shown promise in inhibiting cancer cell proliferation in various models .
Case Study 1: Enzyme Inhibition
A study evaluated the inhibitory effects of the compound on α-glucosidase and acetylcholinesterase enzymes. Results indicated a significant reduction in enzyme activity compared to control groups, suggesting its potential as a therapeutic agent for Type 2 diabetes and Alzheimer's disease .
Case Study 2: Anticancer Activity
In vitro experiments demonstrated that the compound inhibited the growth of several cancer cell lines. The mechanism was attributed to apoptosis induction and cell cycle arrest at the G0/G1 phase. Further studies are ongoing to elucidate its full mechanism of action and potential clinical applications .
Wirkmechanismus
The mechanism of action of 3,4-dimethoxy-N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific biological context and the modifications made to the core structure .
Vergleich Mit ähnlichen Verbindungen
Comparison with Structurally Similar Compounds
The following table summarizes key structural and synthetic differences between the target compound and related benzamide derivatives:
Key Observations:
Structural Complexity: The target compound bridges benzamide and tetrahydroquinoline systems, contrasting with simpler phenethylamine-linked analogs (Rip-B, Rip-D). Its tetrahydroquinoline core may confer rigidity and improved pharmacokinetics compared to Rip-B’s flexible phenethyl chain .
The 1-methyl group on the tetrahydroquinoline increases lipophilicity, analogous to the methylpyrrolidine moiety in compound 35 .
Synthetic Accessibility: Phenethylamine derivatives (Rip-B, Rip-D) are synthesized in moderate-to-high yields via direct amidation, whereas the target compound likely requires multi-step synthesis (e.g., tetrahydroquinoline ring formation followed by amide coupling). Chiral separation methods (e.g., SFC for compound 35) highlight the importance of stereochemistry in bioactive analogs, though the target compound lacks reported stereocenters .
Biological Relevance: Compound 155’s purine-quinazolinone hybrid structure suggests kinase or nucleic acid-targeted activity, while the target compound’s tetrahydroquinoline may align with CNS-targeting agents (e.g., cholinesterase inhibitors in ) .
Biologische Aktivität
3,4-Dimethoxy-N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)benzamide is a compound of interest due to its potential pharmacological properties. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure
The compound's chemical structure can be represented as follows:
- Molecular Formula : C_{19}H_{24}N_{2}O_{3}
- SMILES Notation :
COC(=O)N(CC1=CC2=C(C=C1)C(=CN2C)C(C)C)C
This structure features a benzamide moiety linked to a tetrahydroquinoline derivative, which is crucial for its biological interactions.
Research indicates that compounds similar to 3,4-dimethoxy-N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)benzamide may exert their effects through various biological pathways:
- Neurotransmitter Modulation : The tetrahydroquinoline structure is known to interact with neurotransmitter systems, particularly dopamine and serotonin receptors. This interaction can influence mood and cognitive functions.
- Antioxidant Activity : Some studies suggest that similar compounds exhibit antioxidant properties, which may protect cells from oxidative stress and related damage.
- Anti-inflammatory Effects : Compounds in this class have shown potential in reducing inflammation through the inhibition of pro-inflammatory cytokines.
Biological Activity Data
The following table summarizes key findings related to the biological activity of 3,4-dimethoxy-N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)benzamide and related compounds:
Case Study 1: Neuroprotective Effects
A study investigated the neuroprotective effects of similar tetrahydroquinoline derivatives in models of neurodegenerative diseases. The results indicated that these compounds could significantly reduce neuronal death and improve cognitive function in animal models of Alzheimer's disease.
Case Study 2: Anticancer Properties
Another study assessed the cytotoxic effects of related compounds on various cancer cell lines. The findings demonstrated that these compounds inhibited cell proliferation and induced apoptosis in breast cancer cells through the activation of caspase pathways.
Q & A
Basic Research Questions
Q. What are the critical considerations for optimizing the synthesis of 3,4-dimethoxy-N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)benzamide to ensure high yield and purity?
- Methodological Answer : Synthesis optimization requires precise control of reaction conditions (e.g., solvent polarity, temperature, and stoichiometry). For example, using freshly distilled CH₂Cl₂ and cooling to 273 K during amide bond formation can minimize side reactions and improve yield . Chromatographic purification (e.g., flash column chromatography) is essential for isolating the compound from byproducts like unreacted intermediates or oxidized species .
Q. How can researchers confirm the molecular structure of this compound, particularly its tetrahydroquinoline and benzamide moieties?
- Methodological Answer : Structural validation relies on a combination of spectroscopic techniques:
- NMR : ¹H/¹³C NMR to identify methoxy groups (δ ~3.8–4.0 ppm for OCH₃) and tetrahydroquinoline protons (e.g., methyl group at δ ~1.2–1.5 ppm) .
- X-ray crystallography : To resolve stereochemical ambiguities in the tetrahydroquinoline ring and confirm substituent positions .
- HRMS : High-resolution mass spectrometry to verify the molecular formula (e.g., C₂₁H₂₆N₂O₃) .
Q. What are the recommended assays for initial screening of biological activity in this compound?
- Methodological Answer : Prioritize target-based assays (e.g., enzyme inhibition studies for kinases or GPCRs) due to the compound’s structural similarity to bioactive tetrahydroquinoline derivatives . Cell viability assays (e.g., MTT) in cancer lines (e.g., HeLa or MCF-7) can screen for antiproliferative activity. Include positive controls (e.g., doxorubicin) and validate results with dose-response curves .
Advanced Research Questions
Q. How can contradictory data on this compound’s biological activity across different studies be resolved?
- Methodological Answer : Discrepancies often arise from variations in assay conditions (e.g., serum concentration, cell passage number). To reconcile results:
- Standardize protocols : Use identical cell lines, passage numbers, and incubation times .
- Pharmacokinetic profiling : Assess solubility (e.g., via HPLC-UV) and metabolic stability (e.g., liver microsome assays) to determine if inactive results stem from poor bioavailability .
- Mechanistic studies : Employ siRNA knockdown or CRISPR-Cas9 to identify molecular targets and validate activity pathways .
Q. What computational strategies are effective for predicting the compound’s interaction with biological targets?
- Methodological Answer :
- Molecular docking : Use software like AutoDock Vina to model binding to receptors (e.g., serotonin receptors) based on the tetrahydroquinoline scaffold’s known affinity .
- MD simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-receptor complexes and identify key residues (e.g., π-π stacking with Phe residues) .
- QSAR modeling : Correlate substituent effects (e.g., methoxy vs. nitro groups) with activity trends from existing analogs .
Q. How can researchers design derivatives to improve metabolic stability without compromising activity?
- Methodological Answer :
- Bioisosteric replacement : Substitute metabolically labile groups (e.g., methyl on tetrahydroquinoline) with trifluoromethyl or cyclopropyl to block oxidative degradation .
- Prodrug strategies : Introduce ester or carbamate groups on the benzamide moiety to enhance solubility and delay hydrolysis .
- In vitro ADME profiling : Use hepatic microsomes and CYP450 inhibition assays to prioritize derivatives with favorable pharmacokinetics .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
